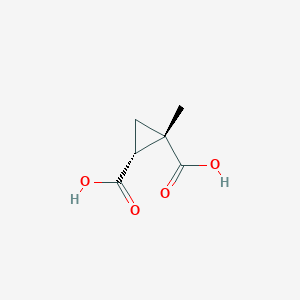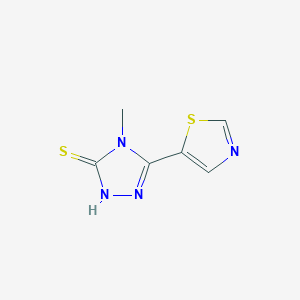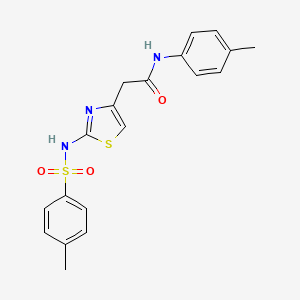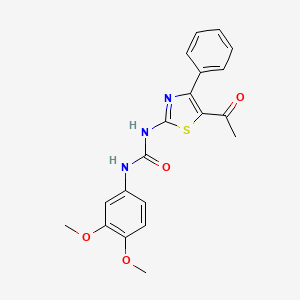
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
- Synthesis and Inhibitory Action : A study by Badiani et al. (1996) focused on synthesizing 1-substituted cyclopropane 1,2-dicarboxylic acids, including (1S,2S)-1-methylcyclopropane 1,2-dicarboxylic acid. These compounds were found to be effective inhibitors of 3-methylaspartase, an enzyme involved in certain biochemical pathways. The potent inhibition by these compounds suggests a potential role in studying and manipulating specific enzymatic reactions (Badiani, Lightfoot, & Gani, 1996).
Absolute Configuration and Chemical Synthesis
- Determining Absolute Configuration : Research by Aratani, Nakanisi, and Nozaki (1970) involved the absolute configuration of related cyclopropane compounds. Understanding the precise stereochemistry of these molecules is crucial for applications in organic synthesis and the development of pharmaceuticals (Aratani, Nakanisi, & Nozaki, 1970).
Chemoenzymatic Synthesis
- Chemoenzymatic Approaches : Lugano et al. (1992) discussed enantioselective chemoenzymatic synthesis of 1-amino 2-methyl cyclopropane carboxylic acids, demonstrating the versatility of combining enzymatic and chemical methods for synthesizing stereochemically complex molecules (Lugano, Monteiro, Fliche, Braun, & Goffic, 1992).
Development in Asymmetric Transformations
- Synthesis of Chiral Ligands : Majid et al. (2012) synthesized chiral C2 symmetrical bidentate substituted amide ligands derived from chiral Feist’s acid, including variants of methylcyclopropane-1,2-dicarboxylic acid. These ligands are of interest in asymmetric transformations, highlighting the importance of cyclopropane derivatives in developing chiral catalysts (Majid, Islam, Al-Othman, Al-Salhoob, & Barakat, 2012).
Understanding Biological Activity
- Biological Activity Studies : Krasnov, Korolyova, and Levit (2003) analyzed methods for synthesizing 1-aminocyclopropane-1,2-dicarboxylic acid derivatives and their transformations, which yield compounds with potential biological activities. This research is significant for understanding how cyclopropane derivatives may be used in biological and pharmacological contexts (Krasnov, Korolyova, & Levit, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as (1s,2r)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid, targetBeta-lactamase in Escherichia coli .
Mode of Action
For instance, Brassinolide, a related compound, has an oligodynamic and rapid mode of action, affecting specific target tissues that are sensitive to the plant hormone indole-3-acetic acid (IAA) .
Biochemical Pathways
It’s known that derivatives of 1-aminocyclopropanecarboxylic acid (acc) have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . This suggests that (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid might also influence similar pathways.
Pharmacokinetics
It was found that the majority of pharmacokinetic parameters were similar irrespective of the administration route, and the bioavailability was 92.5% after intraperitoneal injection .
Result of Action
For instance, 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives have been shown to have important functions in plant metabolism .
Action Environment
For instance, the action of plant hormones like ACC can be influenced by various environmental factors .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of carboxylic acid groups at the 1 and 2 positions of the ring. The starting material for the synthesis is (S)-malic acid, which will be converted to the corresponding cyclopropane derivative through a series of reactions. The cyclopropane derivative will then be oxidized to form the desired dicarboxylic acid.", "Starting Materials": [ "(S)-malic acid", "Sodium hydroxide (NaOH)", "Methyl iodide (CH3I)", "Sodium hydride (NaH)", "Bromine (Br2)", "Acetic acid (CH3COOH)", "Hydrogen peroxide (H2O2)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ { "Reactants": "(S)-malic acid, NaOH", "Conditions": "Heat", "Products": "Sodium malate" }, { "Reactants": "Sodium malate, CH3I, NaOH", "Conditions": "Heat", "Products": "(S)-2-methylsuccinic acid" }, { "Reactants": "(S)-2-methylsuccinic acid, NaH", "Conditions": "Heat", "Products": "(S)-2-methylcyclopropanecarboxylic acid" }, { "Reactants": "(S)-2-methylcyclopropanecarboxylic acid, Br2, CH3COOH", "Conditions": "Heat", "Products": "(1S,2R)-1-methylcyclopropane-1,2-dibromo-1,2-dicarboxylic acid" }, { "Reactants": "(1S,2R)-1-methylcyclopropane-1,2-dibromo-1,2-dicarboxylic acid, H2O2, NaHCO3", "Conditions": "Heat", "Products": "(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid" } ] } | |
Número CAS |
697-48-3 |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
1-methylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(5(9)10)2-3(6)4(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
CUXGZYHWQYTLKE-UHFFFAOYSA-N |
SMILES |
CC1(CC1C(=O)O)C(=O)O |
SMILES canónico |
CC1(CC1C(=O)O)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)




![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)

![6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2791960.png)
![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2791966.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791967.png)

